molecular formula C19H13BrFN5O2 B2696112 N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-43-2

N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2696112
CAS No.: 852450-43-2
M. Wt: 442.248
InChI Key: WPUZZIZGYVWKMQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-bromophenylacetamide moiety and a 4-fluorophenyl-substituted heterocyclic core.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN5O2/c20-12-1-5-14(6-2-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUZZIZGYVWKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16BrFN5OC_{19}H_{16}BrFN_5O, with a molecular weight of 458.26 g/mol. The structure features a bromophenyl and fluorophenyl moiety attached to a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine act primarily as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival pathways. The compound's biological activity is attributed to its ability to inhibit EGFR signaling, leading to reduced tumor cell proliferation and induction of apoptosis.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), MDA-MB-468 (breast cancer).
  • IC50 Values :
    • A549: 8.21 µM
    • HCT-116: 19.56 µM
    • MDA-MB-468: Not explicitly stated but indicated to be significant.

The compound has shown promising results in inducing apoptosis in these cell lines, with flow cytometry analyses revealing an increase in the BAX/Bcl-2 ratio, indicative of apoptotic activity .

Case Studies

  • Study on EGFR Inhibition : A study focused on the compound's ability to inhibit wild-type and mutant EGFR (T790M), showcasing an IC50 of 0.016 µM against wild-type and 0.236 µM against the mutant form. This highlights its potential as a targeted therapy for resistant cancer forms .
  • Cell Cycle Arrest : Investigations revealed that the compound could arrest the cell cycle at the S and G2/M phases in treated cells, further supporting its role as an effective anticancer agent .

Comparative Analysis of Biological Activity

CompoundActivityIC50 (µM)Cell Line
This compoundAntiproliferative8.21 (A549)Lung Cancer
-Antiproliferative19.56 (HCT-116)Colon Cancer
-EGFR Inhibitor0.016 (Wild-type)-
-EGFR Inhibitor0.236 (T790M)-

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazolo-pyrimidine and acetamide derivatives, highlighting substituent variations, molecular weights, and key properties:

Compound Name (Simplified) Core Structure Substituents (Acetamide Part) Substituents (Heterocycle/Core) Molecular Weight (Da) Melting Point (°C) Notable Properties/Applications Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-bromophenyl 4-fluorophenyl ~457.3 (estimated) - Potential kinase inhibitor (inferred) -
2-[1-(4-Fluorophenyl)-4-oxo-pyrazolo...] () Pyrazolo[3,4-d]pyrimidine 2-(trifluoromethyl)phenyl 4-fluorophenyl ~460.4 (estimated) - Enhanced lipophilicity due to -CF3 group
Example 53 () Chromen-4-one fused pyrazolo 2-fluoro-N-isopropylbenzamide 3-(3-fluorophenyl)chromenone 589.1 175–178 High-resolution crystallography data
Example 60 () Chromen-4-one fused pyrazolo 4-benzenesulfonamide 3-(3-fluorophenyl)chromenone 599.1 242–245 Enantiomeric excess: 96.21%
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide () Simple acetamide Pyrazin-2-yl 4-bromophenyl 284.13 160–162 Ligand for coordination chemistry

Key Observations:

Substituent Effects: Halogen Influence: The 4-bromophenyl group in the target compound likely increases molecular weight and lipophilicity compared to analogs with smaller halogens (e.g., 4-fluorophenyl in ). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets . Heterocyclic Core: Pyrazolo[3,4-d]pyrimidine derivatives (target compound, ) exhibit planar aromatic cores conducive to π-π stacking, whereas chromenone-fused analogs () introduce additional rigidity and hydrogen-bonding sites .

Physical Properties: Melting points correlate with molecular complexity. Chromenone derivatives () exhibit higher melting points (175–245°C) than simpler acetamides (160–162°C, ), likely due to increased intermolecular interactions .

The target compound’s bromophenyl group may confer similar pharmacological utility, though experimental validation is needed.

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